5-Ethynyl-2,4-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts . These properties make this compound an interesting compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Ethynyl-2,4-difluoropyridine, involves several methods. One common approach is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or complex mixtures of AlF₃ and CuF₂ at high temperatures . Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient methods. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale production methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and solvents like dimethylformamide (DMF) are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild and functional group-tolerant conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-2,4-difluoropyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of imaging agents for biological applications.
Medicine: The compound is explored for its potential use in pharmaceuticals due to its unique properties.
Industry: It is used in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2,4-difluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific targets, making it effective in various applications. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoropyridine: A closely related compound with similar properties.
4-Ethynyl-2,5-difluoropyridine: Another fluorinated pyridine with an ethynyl group at a different position.
Uniqueness
5-Ethynyl-2,4-difluoropyridine is unique due to the specific positioning of the ethynyl and fluorine groups, which imparts distinct reactivity and properties compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C7H3F2N |
---|---|
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
5-ethynyl-2,4-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H |
InChI-Schlüssel |
FXQBLUCOXJQKKS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN=C(C=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.